1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea
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Overview
Description
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride, dimethylamine, and cyclohexyl isocyanate.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under anhydrous conditions with appropriate solvents such as dichloromethane or toluene, and may require catalysts or specific temperature controls.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-phenylurea
- 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-methylurea
Comparison
- Uniqueness : The cyclohexyl group in 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea may confer unique steric and electronic properties, affecting its reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-21(2)16(14-10-6-7-11-15(14)18)12-19-17(22)20-13-8-4-3-5-9-13/h6-7,10-11,13,16H,3-5,8-9,12H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJAKNKPDYRDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1CCCCC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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